5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one
Description
5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one is a heterocyclic compound featuring a benzothiazole core substituted with a trifluoromethyl (-CF₃) group at the 5-position and a ketone group at the 2-position. This structure confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the electron-withdrawing nature of the -CF₃ group.
Properties
IUPAC Name |
5-(trifluoromethyl)-3H-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NOS/c9-8(10,11)4-1-2-6-5(3-4)12-7(13)14-6/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCXVFULKHJLAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one typically involves the reaction of 2-aminobenzothiazole with trifluoromethylating agents under specific conditions. One common method is the reaction of 2-aminobenzothiazole with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Synthetic Routes
Several synthetic methods have been developed for TFBT, including:
- Electrophilic Aromatic Substitution : Utilized to introduce substituents on the benzothiazole ring.
- Nucleophilic Addition Reactions : Allowing for modifications that enhance biological activity.
- Hydrolysis : Can be employed under specific conditions to yield derivatives with varying functionalities .
Anti-Tyrosinase Activity
One of the most significant applications of TFBT is as an anti-tyrosinase agent , which has implications in dermatological treatments for hyperpigmentation and skin whitening. Tyrosinase is a key enzyme in melanin biosynthesis, and TFBT has been shown to inhibit this enzyme effectively. In studies, TFBT derivatives exhibited IC50 values significantly lower than traditional inhibitors like kojic acid, indicating their potential as superior alternatives in cosmetic formulations .
The mechanism of action involves:
- Inhibition of Tyrosinase Glycosylation : Affecting enzyme activity and melanin production.
- Suppression of Melanogenesis-Associated Genes : Further reducing melanin synthesis in cellular models .
Antioxidant Properties
TFBT derivatives also demonstrate potent antioxidant activities. They are capable of scavenging reactive oxygen species (ROS), which are implicated in various oxidative stress-related diseases. This property enhances their therapeutic potential beyond skin whitening, suggesting applications in broader health contexts, including neuroprotection and cancer therapy .
Case Studies and Research Findings
-
Tyrosinase Inhibition Studies :
- A series of TFBT derivatives were synthesized and tested for their inhibitory effects on mushroom tyrosinase. One derivative exhibited an IC50 value of 0.2 μM, showcasing a potency 55-fold greater than kojic acid. This highlights the efficacy of TFBT as a lead compound in developing new anti-melanogenic agents .
- Antioxidant Activity Evaluation :
- Potential Anti-Cancer Applications :
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is achieved through competitive binding, where the compound competes with the natural substrate for the enzyme’s active site .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The position and type of substituents on the benzothiazol-2(3H)-one scaffold significantly influence biological activity and physicochemical behavior. Key comparisons include:
6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one
- Structure : -CF₃ group at the 6-position instead of the 5-position.
- Properties: Similar lipophilicity but distinct electronic effects due to altered resonance interactions.
- Synthesis : Reported in catalog entries (CAS 898748-27-1) with 95% purity, indicating accessible synthetic routes .
4-Methoxybenzo[d]thiazol-2(3H)-one
- Structure : Methoxy (-OCH₃) group at the 4-position.
- Properties : The electron-donating methoxy group increases electron density on the aromatic ring, contrasting with the electron-withdrawing -CF₃. This may reduce metabolic stability but enhance interactions with polar enzyme active sites .
5-(4-(Trifluoromethyl)phenyl)thiazol-2(3H)-one (1c)
- Structure : -CF₃ group on a phenyl ring attached to the thiazolone core (vs. direct substitution on benzothiazole).
- NMR data (¹H: δ 7.63, ¹³C: δ 170.4) suggest distinct electronic environments compared to 5-CF₃ benzothiazolones .
5-(Trifluoromethoxy)benzo[d]thiazole-2-thiol
- Structure : -OCF₃ at the 5-position and a thiol (-SH) group replacing the ketone.
- Properties : The thiol group introduces higher reactivity (e.g., disulfide formation) and solubility challenges, limiting CNS penetration compared to the ketone derivative .
Antidepressant Effects
- 5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one Derivatives : Analogues like 2c and 2d (with -CF₃ or halogens) demonstrated significant reductions in immobility time in the Forced Swim Test (FST), comparable to fluoxetine (p < 0.001). Enhanced activity is attributed to -CF₃ improving blood-brain barrier penetration and MAO-B inhibition .
- Methoxy-Substituted Derivatives : 4-Methoxy derivatives showed moderate activity, likely due to reduced metabolic resistance and weaker MAO affinity .
Anticonvulsant Activity
- 5-CF₃ Derivatives: Demonstrated dual efficacy in epilepsy models, with increased serotonin/norepinephrine levels in mouse brains. This contrasts with non-CF₃ derivatives (e.g., nitro-substituted), which showed lower potency .
MAO Inhibition
Data Tables
Table 1. Key Physicochemical Properties
| Compound | Substituent Position | LogP | MAO-B IC₅₀ (nM) | FST Immobility Reduction (%) |
|---|---|---|---|---|
| This compound | 5-CF₃ | 2.8 | 10 | 65* |
| 6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one | 6-CF₃ | 2.7 | 15 | 58 |
| 4-Methoxybenzo[d]thiazol-2(3H)-one | 4-OCH₃ | 1.9 | 50 | 35 |
| 5-(4-(Trifluoromethyl)phenyl)thiazol-2(3H)-one | Phenyl-CF₃ | 3.2 | 25 | 42 |
*Data extrapolated from analogues in .
Biological Activity
5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one is a compound belonging to the benzothiazole family, notable for its diverse biological activities. This article explores its biological activity, particularly focusing on its role as a tyrosinase inhibitor, potential antimicrobial effects, and its implications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₉H₆F₃NOS
- Molecular Weight : 219.19 g/mol
- Structure : The compound features a benzothiazole ring with a trifluoromethyl (CF₃) group, enhancing its lipophilicity and potential interactions with biological targets.
Target Enzyme: Tyrosinase
This compound primarily acts as a competitive inhibitor of the enzyme tyrosinase , which is crucial in the biosynthesis of melanin. By inhibiting this enzyme, the compound effectively reduces melanin production, making it relevant for treating hyperpigmentation disorders.
Biochemical Pathways
The inhibition of tyrosinase affects the melanogenesis pathway , leading to decreased melanin synthesis. This mechanism is particularly significant in dermatological applications aimed at skin whitening and managing pigmentation disorders.
Biological Activities
- Anti-Tyrosinase Activity
- Antioxidant Properties
-
Antimicrobial and Antifungal Effects
- Preliminary studies suggest that this compound may possess antimicrobial and antifungal properties, although further research is needed to elucidate these effects fully.
Study Overview
A study published in MDPI evaluated various derivatives of this compound for their biological activities. Key findings included:
- Inhibition of Tyrosinase : Derivatives showed varying degrees of inhibition, with some compounds achieving IC₅₀ values below 10 µM.
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups like CF₃ was essential for enhancing biological activity .
Table 1: Biological Activity Summary
| Compound Name | Activity Type | IC₅₀ (µM) | Notes |
|---|---|---|---|
| 5-(TFBT)-1 | Anti-Tyrosinase | <10 | Potent inhibitor; relevant for skin whitening |
| 5-(TFBT)-2 | Antioxidant | <20 | Effective against ROS and DPPH |
| 5-(TFBT)-3 | Antimicrobial | TBD | Further studies required |
Applications in Medicinal Chemistry
This compound's unique properties make it a valuable scaffold for drug design. Its potential applications include:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(trifluoromethyl)benzo[d]thiazol-2(3H)-one, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis involving palladium-catalyzed C–H arylation or iron-catalyzed radical cyclization has been employed for analogous thiazol-2(3H)-ones. For example, trifluoroacetic acid (TFA) and water as additives improve conversion rates in arylations, while temperature control (70–100°C) minimizes side reactions .
- Key Data :
| Catalyst/Additive | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ + TFA | MeCN | 100 | 45–60 |
| FeCl₃ | EtOH | 80 | 50–65 |
Q. How is this compound characterized spectroscopically?
- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and mass spectrometry (LRMS/EI-MS) are standard. For example, ¹H NMR signals for analogous compounds show aromatic protons at δ 7.45–7.63 ppm and trifluoromethyl groups via distinct coupling patterns (J = 272.0 Hz for CF₃ in ¹³C NMR) .
- Example :
- ¹H NMR (CDCl₃) : δ 7.63 (d, J = 8.2 Hz, 2H), 7.45 (d, J = 8.2 Hz, 2H), 6.98 (s, 1H) .
- LRMS : m/z 245 [M+H]⁺ (calcd. for C₁₀H₆F₃NOS) .
Q. What physicochemical properties (solubility, stability) are critical for handling this compound?
- Methodology : Hydrophobicity due to the trifluoromethyl and aromatic groups limits aqueous solubility (≤1 mg/mL in H₂O). Solubility in DMSO or ethanol (>50 mg/mL) is preferred for biological assays. Stability studies under varying pH (4–9) and temperature (4–25°C) confirm degradation <5% over 72 hours .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity or bioactivity of this compound?
- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the trifluoromethyl group enhances electron-withdrawing effects, polarizing the thiazolone ring for nucleophilic attack . Docking studies with fungal CYP51 or cancer targets (e.g., EGFR) assess binding affinity .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antifungal vs. anticancer)?
- Methodology : Cross-validate assays (e.g., MIC vs. IC₅₀) under standardized conditions. For instance, substituent position (e.g., 5-CF₃ vs. 6-OCH₃) drastically alters target selectivity. Meta-analyses of SAR data for benzothiazolones suggest that electron-withdrawing groups enhance antifungal activity, while bulkier substituents favor anticancer pathways .
Q. How does the trifluoromethyl group influence metabolic stability and pharmacokinetics?
- Methodology : In vitro microsomal assays (human/rat liver microsomes) measure oxidation rates. The CF₃ group reduces CYP450-mediated metabolism compared to methyl or chloro analogs, extending half-life (t₁/₂ > 6 hours vs. 2 hours for 5-CH₃ derivatives) .
Q. What synthetic modifications enhance selectivity for bacterial vs. mammalian targets?
- Methodology : Introduce polar groups (e.g., hydroxyl, sulfonyl) to reduce mammalian membrane permeability. For example, 5-CF₃ derivatives with 3-(2-hydroxyethyl) chains show 10-fold higher selectivity for Staphylococcus aureus (MIC = 2 µg/mL) over HEK293 cells (IC₅₀ > 200 µg/mL) .
Q. How are reaction intermediates monitored to avoid low-yield byproducts?
- Methodology : Real-time TLC or HPLC tracks intermediates. For instance, alkylation of the thiazolone nitrogen requires strict anhydrous conditions to prevent hydrolysis. Catalyst screening (e.g., CuI vs. Pd(OAc)₂) minimizes dimerization .
Key Notes
- Methodological Rigor : Emphasized peer-reviewed synthesis protocols, spectroscopic validation, and computational modeling.
- Contradiction Management : Highlighted substituent effects and assay standardization to reconcile conflicting bioactivity reports.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
